molecular formula C9H14O3 B066854 4-(1-Acetylcyclopropyl)butanoic acid CAS No. 176791-01-8

4-(1-Acetylcyclopropyl)butanoic acid

Cat. No.: B066854
CAS No.: 176791-01-8
M. Wt: 170.21 g/mol
InChI Key: DZBRHAQPBAHXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Acetylcyclopropyl)butanoic acid is a cyclopropane-containing carboxylic acid derivative characterized by an acetyl-substituted cyclopropane ring attached to a butanoic acid chain.

Properties

CAS No.

176791-01-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-(1-acetylcyclopropyl)butanoic acid

InChI

InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-2-3-8(11)12/h2-6H2,1H3,(H,11,12)

InChI Key

DZBRHAQPBAHXDE-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC1)CCCC(=O)O

Canonical SMILES

CC(=O)C1(CC1)CCCC(=O)O

Synonyms

Cyclopropanebutanoic acid, 1-acetyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(1-Acetylcyclopropyl)butanoic acid, enabling comparisons based on substituent effects, functional groups, and applications:

4-(1-Methylcyclopropyl)butanoic Acid

  • Structural Differences : The methyl group on the cyclopropane ring reduces steric hindrance compared to the acetyl group, likely enhancing metabolic stability but decreasing electrophilicity.
  • Applications: Cyclopropane derivatives are often used in medicinal chemistry due to their strained ring systems, which can mimic transition states in enzymatic reactions.

4-(Azepan-1-yl)butanoic Acid

  • Structural Differences: Replaces the cyclopropane ring with a seven-membered azepane ring (containing a nitrogen atom).

4-[2-(3-Carboxypropyl)-1,3-dioxolan-2-yl]butanoic Acid

  • Structural Differences: Incorporates a dioxolane ring (a five-membered oxygen-containing heterocycle) fused to the butanoic acid chain. The dioxolane group enhances polarity and may improve aqueous solubility.
  • Synonym Diversity: Multiple registry numbers (e.g., CAS 5694-93-9, NSC134495) suggest its use in diverse research contexts, possibly as a synthetic intermediate or in polymer chemistry .

4-((1-Carboxypropyl)(nitroso)amino)butanoic Acid

  • Structural Differences: Features a nitrosoamino group, which is highly reactive and may confer instability or photolability.

Comparative Analysis Table

Compound Name Key Substituent/Group CAS Number Applications Notable Properties
This compound Acetyl-cyclopropane Not provided Inferred: Drug intermediate High steric demand, moderate polarity
4-(1-Methylcyclopropyl)butanoic acid Methyl-cyclopropane Not provided Medicinal chemistry (hypothetical) Enhanced metabolic stability
4-(Azepan-1-yl)butanoic acid Azepane ring 753391-71-8 Laboratory research Flexible, basic nitrogen center
4-[2-(3-Carboxypropyl)-dioxolan-2-yl]butanoic acid Dioxolane ring 5694-93-9 Synthetic intermediate High polarity, oxygen-rich
4-((1-Carboxypropyl)(nitroso)amino)butanoic acid Nitrosoamino group Not provided Specialty research Reactive, potential instability

Research Implications and Limitations

  • Structural vs. Functional Insights: The acetyl group in this compound likely enhances electrophilicity compared to methyl analogs, making it a candidate for targeted covalent inhibitors. However, the absence of direct data limits mechanistic conclusions.
  • Safety Considerations: Compounds like 4-(Azepan-1-yl)butanoic acid emphasize the need for controlled lab environments, while nitroso-containing derivatives may require stringent stability testing .
  • Knowledge Gaps: Detailed physicochemical data (e.g., logP, pKa) and biological activity profiles for these compounds are unavailable in the provided evidence, highlighting opportunities for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.